2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group, a methyl group on the pyrimidine ring, and a phenyl group attached to the nitrogen atom of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperazine to form the intermediate 2-chloro-6-fluorobenzoylpiperazine . This intermediate is then reacted with 6-methyl-N-phenylpyrimidin-4-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions .
Scientific Research Applications
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzoyl chloride: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzyl chloride: Used in similar synthetic pathways.
Benzimidazole derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H21ClFN5O |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone |
InChI |
InChI=1S/C22H21ClFN5O/c1-15-14-19(26-16-6-3-2-4-7-16)27-22(25-15)29-12-10-28(11-13-29)21(30)20-17(23)8-5-9-18(20)24/h2-9,14H,10-13H2,1H3,(H,25,26,27) |
InChI Key |
VJPMWFHGDXSYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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